(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3-methyl-butyramide is a chiral amide compound featuring an amino group, a fluorinated phenyl ring, and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3-methyl-butyramide typically involves several key steps:
Chiral Amine Synthesis: The starting material, (S)-1-(4-fluoro-phenyl)-ethylamine, can be synthesized through asymmetric reduction of the corresponding ketone using chiral catalysts.
Amide Bond Formation: The amine is then reacted with 3-methyl-butanoic acid or its activated derivative (such as an acid chloride or ester) to form the amide bond. This step often employs coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and enantiomeric excess.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistent product quality. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), nitric acid (HNO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst
Major Products
Oxidation: Nitroso or nitro derivatives
Reduction: Corresponding amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3-methyl-butyramide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring the interaction of fluorinated phenyl compounds with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study the effects of fluorine substitution on the biological activity of amides.
Industrial Applications: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring enhances binding affinity through hydrophobic interactions and potential hydrogen bonding. The chiral center ensures selective interaction with enantiomer-specific targets, leading to distinct biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3-methyl-butyramide: The enantiomer of the compound, which may exhibit different biological activity due to its chiral nature.
2-Amino-N-[1-(4-chloro-phenyl)-ethyl]-3-methyl-butyramide: A similar compound with a chlorine atom instead of fluorine, which can affect its reactivity and biological interactions.
2-Amino-N-[1-(4-methyl-phenyl)-ethyl]-3-methyl-butyramide: A compound with a methyl group on the phenyl ring, influencing its chemical properties and applications.
Uniqueness
(S)-2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-3-methyl-butyramide is unique due to the presence of the fluorine atom, which significantly impacts its chemical reactivity and biological interactions. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in drug development.
Properties
IUPAC Name |
(2S)-2-amino-N-[1-(4-fluorophenyl)ethyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-8(2)12(15)13(17)16-9(3)10-4-6-11(14)7-5-10/h4-9,12H,15H2,1-3H3,(H,16,17)/t9?,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXNJSCYNHHUQK-ACGXKRRESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C1=CC=C(C=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(C)C1=CC=C(C=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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